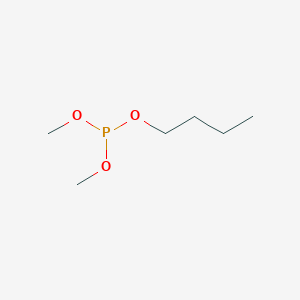
Butyl dimethyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl dimethyl phosphite is an organophosphorus compound with the chemical formula C6H15O3P. It is a phosphite ester, which means it contains a phosphorus atom bonded to three oxygen atoms, one of which is part of a butyl group, and the other two are part of dimethyl groups. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butyl dimethyl phosphite can be synthesized through the esterification of phosphorous acid with butanol and methanol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
P(OH)3+C4H9OH+2CH3OH→C4H9O(CH3O)2P+2H2O
Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The product is then separated and purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions: Butyl dimethyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyl dimethyl phosphate.
Hydrolysis: It can be hydrolyzed to produce phosphorous acid and the corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the butyl or dimethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Butyl dimethyl phosphate.
Hydrolysis: Phosphorous acid, butanol, and methanol.
Substitution: Various substituted phosphites depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl dimethyl phosphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: It is used in the synthesis of biologically active phosphorus-containing compounds.
Medicine: It is a precursor in the synthesis of pharmaceuticals and other biologically active molecules.
Industry: It is used as an intermediate in the production of flame retardants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of butyl dimethyl phosphite involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphorus atom in the compound can form bonds with various electrophiles or nucleophiles, facilitating the formation of new chemical bonds. This reactivity is due to the presence of lone pairs of electrons on the phosphorus atom, which can participate in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Dimethyl phosphite: Similar structure but lacks the butyl group.
Diethyl phosphite: Contains ethyl groups instead of methyl and butyl groups.
Butyl diethyl phosphite: Contains butyl and ethyl groups instead of methyl groups.
Uniqueness: Butyl dimethyl phosphite is unique due to the presence of both butyl and dimethyl groups, which provide it with distinct reactivity and properties compared to other phosphite esters. This combination of groups allows it to participate in a wider range of chemical reactions and makes it useful in various industrial and research applications.
Eigenschaften
CAS-Nummer |
52956-36-2 |
|---|---|
Molekularformel |
C6H15O3P |
Molekulargewicht |
166.16 g/mol |
IUPAC-Name |
butyl dimethyl phosphite |
InChI |
InChI=1S/C6H15O3P/c1-4-5-6-9-10(7-2)8-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
RJWFHTYJJZJUMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


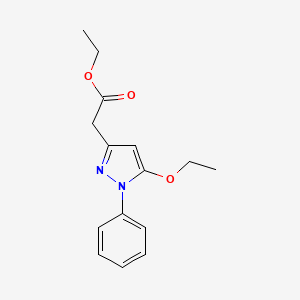
![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)
![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)
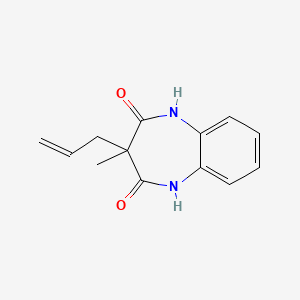
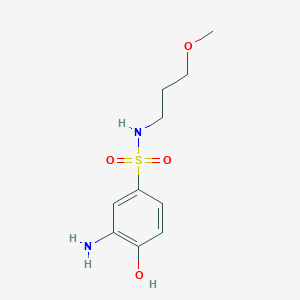
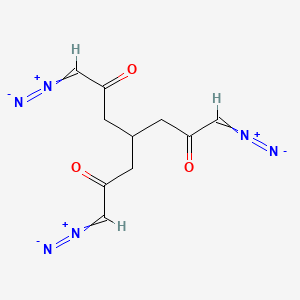
![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)
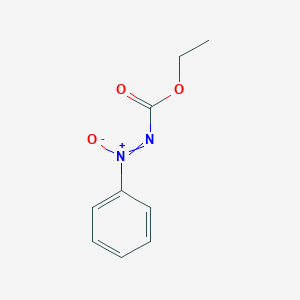



![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
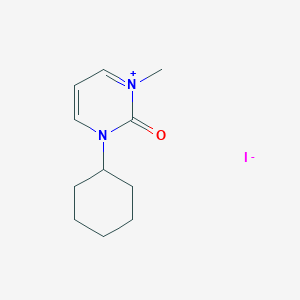
![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)
